molecular formula C24H23N3O3S B11072615 2-{3-[2-(3-methylthiophen-2-yl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}-N-phenylacetamide

2-{3-[2-(3-methylthiophen-2-yl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}-N-phenylacetamide

Cat. No.: B11072615
M. Wt: 433.5 g/mol
InChI Key: ROLJCBZOYJWOME-UHFFFAOYSA-N
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Description

2-{3-[2-(3-METHYL-2-THIENYL)ETHYL]-2,5-DIOXO-1-PHENYL-4-IMIDAZOLIDINYL}-N~1~-PHENYLACETAMIDE is a complex organic compound that features a thiophene ring, an imidazolidinone core, and a phenylacetamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[2-(3-METHYL-2-THIENYL)ETHYL]-2,5-DIOXO-1-PHENYL-4-IMIDAZOLIDINYL}-N~1~-PHENYLACETAMIDE typically involves multiple steps, including the formation of the thiophene ring, the imidazolidinone core, and the phenylacetamide moiety. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters .

Industrial Production Methods

Industrial production of such complex compounds may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of advanced catalysts can enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-{3-[2-(3-METHYL-2-THIENYL)ETHYL]-2,5-DIOXO-1-PHENYL-4-IMIDAZOLIDINYL}-N~1~-PHENYLACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the imidazolidinone core can produce amines .

Scientific Research Applications

2-{3-[2-(3-METHYL-2-THIENYL)ETHYL]-2,5-DIOXO-1-PHENYL-4-IMIDAZOLIDINYL}-N~1~-PHENYLACETAMIDE has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-{3-[2-(3-METHYL-2-THIENYL)ETHYL]-2,5-DIOXO-1-PHENYL-4-IMIDAZOLIDINYL}-N~1~-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The thiophene ring and imidazolidinone core are key structural features that contribute to its biological activity. These moieties can interact with enzymes, receptors, and other biomolecules, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[2-(3-METHYL-2-THIENYL)ETHYL]-2,5-DIOXO-1-PHENYL-4-IMIDAZOLIDINYL}-N~1~-PHENYLACETAMIDE is unique due to its specific combination of a thiophene ring, an imidazolidinone core, and a phenylacetamide moiety.

Properties

Molecular Formula

C24H23N3O3S

Molecular Weight

433.5 g/mol

IUPAC Name

2-[3-[2-(3-methylthiophen-2-yl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-phenylacetamide

InChI

InChI=1S/C24H23N3O3S/c1-17-13-15-31-21(17)12-14-26-20(16-22(28)25-18-8-4-2-5-9-18)23(29)27(24(26)30)19-10-6-3-7-11-19/h2-11,13,15,20H,12,14,16H2,1H3,(H,25,28)

InChI Key

ROLJCBZOYJWOME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CCN2C(C(=O)N(C2=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4

Origin of Product

United States

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